1-Chloro-8-iodoperfluorooctane

Descripción general

Descripción

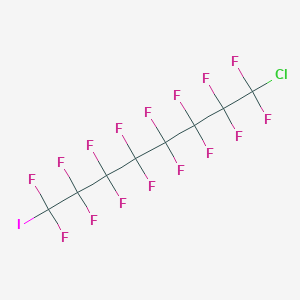

1-Chloro-8-iodoperfluorooctane is a perfluorinated compound with the molecular formula C₈ClF₁₆I. It is characterized by the presence of both chlorine and iodine atoms attached to a perfluorooctane backbone. This compound is notable for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

1-Chloro-8-iodoperfluorooctane can be synthesized through multiple synthetic routes. One common method involves the reaction of tetrafluoroethylene with 1-chloro-2-iodotetrafluoroethane under specific conditions. The reaction typically occurs at temperatures ranging from 170 to 180°C for about 5 hours . Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities.

Análisis De Reacciones Químicas

Reaction Mechanisms

The chemical behavior of 1-chloro-8-iodoperfluorooctane can be understood through various reaction mechanisms:

-

Reductive Defluorination : This process involves the removal of fluorine atoms from the perfluoroalkyl chain, often facilitated by reductive agents such as sodium borohydride or UV/sulfite systems combined with iodide ions. Studies have shown that the presence of iodide can enhance reaction rates significantly, improving both energy efficiency and chemical utilization in degrading PFAS compounds .

-

Dechlorination and Deiodination : The presence of chlorine and iodine allows for further reactions where these halogens can be substituted by more reactive species. This can occur through nucleophilic substitution mechanisms, resulting in various derivatives depending on the reaction conditions.

Stability and Persistence

Due to their strong carbon-fluorine bonds, perfluoroalkyl substances like this compound are highly resistant to environmental degradation. This persistence raises concerns regarding their accumulation in ecosystems and potential toxicological effects on wildlife and humans.

Degradation Techniques

Recent research has focused on developing effective degradation techniques for PFAS compounds:

-

Photocatalytic Methods : Utilizing UV light in conjunction with sulfite and iodide has shown promising results in breaking down persistent PFAS compounds, achieving notable defluorination rates .

-

Electrochemical Degradation : Electrochemical methods employing fluorinated substrates have been explored as a means to degrade PFAS, leveraging electrochemical oxidation processes.

Defluorination Rates Under Different Conditions

| Method | Defluorination Rate (%) | Reaction Time (hours) |

|---|---|---|

| UV/Sulfite + Iodide | Up to 96% | 10 |

| Sodium Borohydride | ~60% | 2 |

Aplicaciones Científicas De Investigación

1-Chloro-8-iodoperfluorooctane (C8ClF17I) is a specialized fluorinated compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores the applications of this compound, focusing on its utility in environmental science, materials science, and biomedical research.

Environmental Science

Pollutant Tracking and Analysis

Due to its fluorinated nature, this compound has been utilized as a tracer in environmental studies. Its stability allows researchers to track the movement of pollutants in aquatic systems. Studies have indicated that perfluorinated compounds can serve as indicators of contamination levels in water bodies, thus aiding in environmental monitoring and remediation efforts.

Case Study: Water Quality Assessment

A study conducted by environmental scientists used this compound to assess the quality of groundwater in industrial areas. The compound's persistence helped identify sources of contamination and evaluate the effectiveness of remediation strategies over time.

Materials Science

Surface Modification Agent

In materials science, this compound is employed for surface modification of polymers and other materials. Its ability to impart hydrophobic characteristics makes it valuable for creating water-repellent surfaces.

Table: Surface Properties of Treated Materials

| Material Type | Treatment Method | Water Contact Angle (°) | Resulting Property |

|---|---|---|---|

| Polyethylene | Coating with C8ClF17I | 110 | Enhanced water repellency |

| Glass | Vapor deposition | 95 | Reduced wetting |

| Textile Fibers | Dip-coating | 120 | Stain resistance |

Biomedical Research

Drug Delivery Systems

The compound's unique properties have led to its exploration in drug delivery applications. Its stability and biocompatibility make it suitable for encapsulating pharmaceuticals, potentially improving the efficacy and targeting of drug delivery systems.

Case Study: Fluorinated Nanocarriers

Research has demonstrated that incorporating this compound into nanocarrier systems enhances drug solubility and stability. A specific study showed improved delivery rates of anticancer drugs in vitro when using these fluorinated nanocarriers compared to conventional methods.

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound has been utilized as a standard reference material in chromatography. Its distinct retention times assist in calibrating instruments used for detecting trace levels of other substances.

Mecanismo De Acción

The mechanism of action of 1-Chloro-8-iodoperfluorooctane is primarily related to its chemical reactivity. The presence of both chlorine and iodine atoms allows for selective reactions, making it a versatile intermediate in organic synthesis. The perfluorinated backbone contributes to its stability and resistance to degradation, which is crucial for its applications in harsh chemical environments .

Comparación Con Compuestos Similares

1-Chloro-8-iodoperfluorooctane can be compared with other perfluorinated compounds, such as:

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodooctane: Similar in structure but with different halogen substitutions.

1-Chloro-6H-dodecafluorohexane: A shorter perfluorinated chain with different reactivity.

6H-perfluorohexyl iodide: Another perfluorinated compound with iodine but lacking chlorine.

The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity patterns and makes it suitable for specific synthetic applications .

Actividad Biológica

1-Chloro-8-iodoperfluorooctane (CAS No. 16486-98-9) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is part of a class of substances known for their hydrophobic characteristics and stability, which can impact various biological systems. This article will explore the biological activity of this compound, including its mechanisms of action, effects on living organisms, and relevant case studies.

This compound is characterized by its perfluorinated carbon chain, which contributes to its unique interactions with biological molecules. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8ClF13I |

| Molecular Weight | 465.0 g/mol |

| IUPAC Name | This compound |

| CAS Number | 16486-98-9 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The fluorinated carbon chain alters the permeability of membranes, potentially affecting the transport of ions and small molecules across cellular barriers. This disruption can lead to various cellular responses, including:

- Alteration of membrane fluidity : The presence of fluorinated groups can make membranes less fluid, impacting protein function and signaling pathways.

- Enzyme inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation, thereby affecting metabolic pathways.

Toxicological Studies

Research on the toxicological effects of this compound indicates that it may exhibit both acute and chronic toxicity in various organisms. Studies have shown that exposure to this compound can lead to:

- Cellular stress responses : Increased levels of reactive oxygen species (ROS) have been observed in cells exposed to perfluorinated compounds, indicating oxidative stress.

- Developmental toxicity : In aquatic organisms, exposure during critical developmental stages can result in malformations and reduced survival rates.

Case Study 1: Aquatic Toxicity

A study conducted on fish species exposed to varying concentrations of this compound demonstrated significant mortality rates at higher concentrations. The research highlighted the compound's potential as an environmental contaminant that poses risks to aquatic life.

Case Study 2: Cellular Response in Mammalian Cells

In vitro studies using mammalian cell lines revealed that exposure to this compound resulted in altered gene expression profiles related to stress response and apoptosis. These findings suggest that the compound may trigger protective mechanisms in cells but could also lead to cell death at elevated concentrations.

Propiedades

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8ClF16I/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDAHXKFALCGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8ClF16I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371481 | |

| Record name | 1-Chloro-8-iodoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16486-98-9 | |

| Record name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16486-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-8-iodoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-8-iodoperfluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.